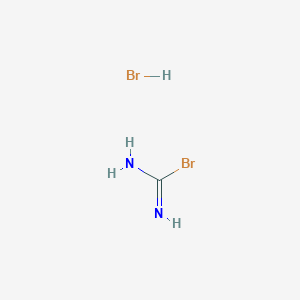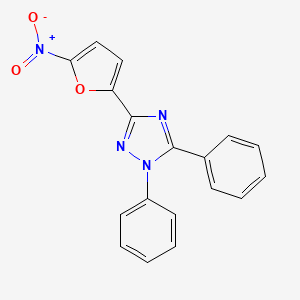
Octanecarboperoxoyl fluoride potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanecarboperoxoyl fluoride potassium is a chemical compound that belongs to the class of organic peroxides. It is characterized by the presence of a peroxy group (-O-O-) attached to an octane chain and a fluoride ion. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanecarboperoxoyl fluoride potassium typically involves the reaction of octanecarboperoxoyl chloride with potassium fluoride. The reaction is carried out in an anhydrous environment to prevent the decomposition of the peroxy group. The general reaction can be represented as follows:
C8H17COOOCl+KF→C8H17COOOF+KCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment with continuous monitoring of temperature and pressure to prevent any hazardous conditions.
Chemical Reactions Analysis
Types of Reactions
Octanecarboperoxoyl fluoride potassium undergoes various types of chemical reactions, including:
Oxidation: Due to its strong oxidizing properties, it can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to form corresponding alcohols and other reduced products.
Substitution: It can participate in substitution reactions where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled conditions to ensure the stability of the compound and to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Octanecarboperoxoyl fluoride potassium has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: It is used in the study of oxidative stress and its effects on biological systems.
Medicine: It is explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of octanecarboperoxoyl fluoride potassium involves the generation of free radicals through the cleavage of the peroxy bond. These free radicals can initiate various chemical reactions, leading to the formation of new products. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to octanecarboperoxoyl fluoride potassium include other organic peroxides such as benzoyl peroxide and di-tert-butyl peroxide. These compounds share similar oxidizing properties and are used in similar applications.
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of a long alkyl chain and a fluoride ion. This combination imparts specific chemical properties that make it suitable for certain applications where other peroxides may not be as effective.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its strong oxidizing properties and unique chemical structure make it a valuable tool in chemical synthesis, biological research, and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can help in harnessing its full potential for various applications.
Properties
Molecular Formula |
C8H15FKO2 |
|---|---|
Molecular Weight |
201.30 g/mol |
InChI |
InChI=1S/C8H15FO2.K/c1-2-3-4-5-6-7-8(10)11-9;/h2-7H2,1H3; |
InChI Key |
WMXSIUFMICVNMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OF.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)


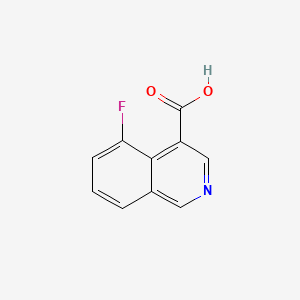
![N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12521105.png)
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)

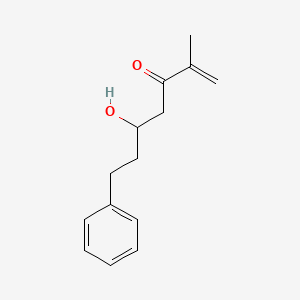
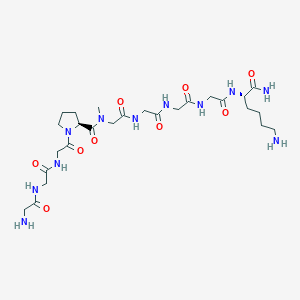
![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)

![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)
